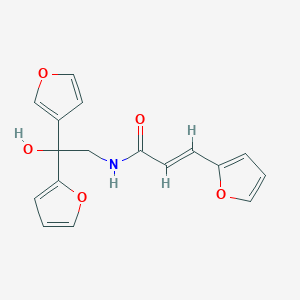

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

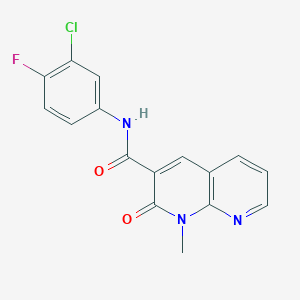

The compound "(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide" is a multifunctional molecule that contains furan rings and an acrylamide moiety. While the specific compound is not directly studied in the provided papers, related compounds with furan and acrylamide groups have been synthesized and analyzed, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related acrylamide compounds involves solid-state reactions, as seen in the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, which was prepared by reacting 3-hydroxy benzaldehyde with 2-cyanoacetamide . This method could potentially be adapted for the synthesis of the target compound by substituting the appropriate furan-containing aldehyde and amine components.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is characterized by the conformation around the C=C bond, which is typically in the E configuration. For instance, in the crystal structures of related N-tosylacrylamide compounds, the furan and phenyl rings are inclined at various angles to the acrylamide plane, indicating a degree of torsional strain that could affect the compound's reactivity and physical properties .

Chemical Reactions Analysis

Acrylamide derivatives can undergo various chemical reactions, including ene-reduction. A related compound, E-2-cyano-3-(furan-2-yl) acrylamide, was reduced to (R)-2-cyano-3-(furan-2-yl) propanamide using marine and terrestrial fungi in an enantioselective manner . This biotransformation suggests that the compound of interest may also be amenable to similar ene-reduction processes, potentially mediated by biological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be influenced by their crystal structure and intermolecular interactions. For example, the crystal growth and thermal properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide were studied, revealing information about its heat of fusion, entropy of fusion, and thermal behavior . Similarly, the target compound's properties could be influenced by its furan substitutions and the presence of the hydroxyethyl group, affecting its solubility, melting point, and stability.

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis

Research by Jimenez et al. (2019) highlights the use of marine and terrestrial-derived fungi in the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide. This study showcases the potential of bio-catalysis in synthesizing compounds with furan moieties, offering environmentally friendly alternatives to traditional chemical synthesis methods. The absolute configuration of biotransformation products was determined by electronic circular dichroism (ECD) spectra calculations, providing insights into the stereochemical aspects of these reactions Jimenez et al., 2019.

Polymer Technology

Huang et al. (2019) have synthesized novel acrylate monomers derived from furfural, which were further used to create thermally healable polyurethanes. These developments demonstrate the potential of furan derivatives in creating advanced materials with self-healing properties, highlighting the versatility of furan-based compounds in material science and engineering Huang et al., 2019.

Biological Activity Investigation

Lee et al. (2017) discovered a novel chemical compound, closely related to the one , that suppresses the enzymatic activities of SARS coronavirus helicase. This finding illustrates the potential of furan derivatives as bioactive molecules that can inhibit crucial viral enzymes, opening new avenues for antiviral drug development Lee et al., 2017.

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c19-16(6-5-14-3-1-8-22-14)18-12-17(20,13-7-10-21-11-13)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCWYMQPEKEAMK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R,10S)-7-Azaspiro[4.6]undecane-9,10-diol;hydrochloride](/img/structure/B2513923.png)

![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)